Nicotinamide riboside tartrate
Description
Properties
Molecular Formula |
C15H20N2O11 |
|---|---|
Molecular Weight |
404.33 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C11H14N2O5.C4H6O6/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;5-1(3(7)8)2(6)4(9)10/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-,9-,11-;1-,2-/m11/s1 |
InChI Key |
TXLSDIXNZRLFCH-ZRDCEPLESA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Interconversion with Other Nad+ Precursors and Metabolites
Relationship with Nicotinamide (NAM) and Nicotinic Acid (NA) Salvage Pathways
The salvage pathways provide an efficient means for the cell to recycle and synthesize NAD+ from various precursors. Nicotinamide riboside can be utilized through multiple routes that intersect with the established NAM and NA salvage pathways. nih.gov
Upon entering the body, NR can be directly phosphorylated by NRKs to NMN, which then enters the final step of the salvage pathway to produce NAD+. nih.gov Alternatively, NR can be cleaved by purine (B94841) nucleoside phosphorylase (PNP) into nicotinamide (NAM) and ribose-1-phosphate. nih.gov This released NAM can then enter the classical salvage pathway, where it is converted to NMN by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway. nih.gov
The Preiss-Handler pathway, which utilizes nicotinic acid (NA) as its starting material, represents another route for NAD+ synthesis. nih.gov While NR does not directly enter this pathway, its metabolic product, NAM, can be deamidated by the enzyme nicotinamidase to form NA, which can then be converted to nicotinic acid mononucleotide (NaMN) and subsequently to NAD+. nih.gov This demonstrates the metabolic flexibility and interconnectedness of the various NAD+ precursor pathways.
| Pathway | Key Enzyme(s) | Starting Precursor(s) | Intermediate(s) | Final Product |
| NR Kinase Pathway | Nicotinamide Riboside Kinase (NRK), NMNATs | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | NAD+ |
| NAM Salvage Pathway | Purine Nucleoside Phosphorylase (PNP), Nicotinamide Phosphoribosyltransferase (NAMPT), NMNATs | Nicotinamide Riboside (NR), Nicotinamide (NAM) | Nicotinamide (NAM), Nicotinamide Mononucleotide (NMN) | NAD+ |
| Preiss-Handler Pathway | Nicotinamidase, Nicotinate Phosphoribosyltransferase (NAPRT), NMNATs, NAD+ Synthetase | Nicotinamide (NAM), Nicotinic Acid (NA) | Nicotinic Acid (NA), Nicotinic Acid Mononucleotide (NaMN), Nicotinic Acid Adenine (B156593) Dinucleotide (NaAD) | NAD+ |
Metabolic Fate of Tartrate Counterion
When nicotinamide riboside is supplied as a tartrate salt, the tartrate counterion is also introduced into the biological system. The metabolic fate of tartaric acid, the form tartrate takes in an acidic environment, is distinct from that of nicotinamide riboside.
In humans, the metabolism of tartaric acid is limited. healthmatters.io A significant portion of ingested tartrate is not absorbed and is instead metabolized by the gut microbiota. drugbank.com The bacteria in the gastrointestinal tract can utilize tartaric acid as a carbon source. healthmatters.iodiagnosticsolutionslab.com The small amount of tartaric acid that is absorbed is largely excreted unchanged in the urine. drugbank.com Therefore, the tartrate component of nicotinamide riboside tartrate does not significantly contribute to the host's energy metabolism.
Molecular and Cellular Mechanisms of Action Attributed to Nicotinamide Riboside Tartrate
Regulation of Intracellular and Mitochondrial NAD+ Levels
Nicotinamide (B372718) riboside tartrate serves as a precursor to NAD+, a critical coenzyme in cellular metabolism and signaling. Its administration has been shown to increase NAD+ levels in both cellular and preclinical models, with the extent of this increase being dependent on concentration and specific tissue types.
Concentration-Dependent Elevation of NAD+ in Various Cell Lines
In cultured mammalian cells, nicotinamide riboside has been demonstrated to increase intracellular NAD+ levels in a dose-dependent manner. nih.gov Studies have shown that treatment with nicotinamide riboside tartrate at concentrations ranging from 1 to 1000 μM leads to a significant and concentration-dependent increase in both intracellular and mitochondrial NAD+ content in various cell lines, including C2C12 myotubes, Hepa1.6 hepatoma cells, and HEK293 human embryonic kidney cells. nih.govmedchemexpress.com The maximal effects on intracellular NAD+ levels are typically observed at concentrations between 0.5 and 1 mM. nih.gov This efficient conversion to NAD+ positions nicotinamide riboside as a valuable tool for studying the downstream effects of increased NAD+ availability. nih.gov
Concentration-Dependent Elevation of NAD+ by this compound in Cell Lines
| Cell Line | Concentration Range (μM) | Observation | Source |
|---|---|---|---|
| C2C12, Hepa1.6, HEK293 | 1-1000 | Concentration-dependent increase in intracellular and mitochondrial NAD+ | medchemexpress.com |
| Murine and Human Cell Lines | Dose-dependent | Dose-dependent increase in intracellular NAD+ | nih.gov |
| C2C12 Myotubes | 0.5 - 1 mM | Maximal effects on NAD+ levels observed | nih.gov |
Tissue-Specific Accumulation of NAD+ in Preclinical Models
Preclinical studies in mice have revealed that oral supplementation with nicotinamide riboside leads to a tissue-specific increase in NAD+ levels. nih.govnih.govmdpi.com Chronic administration of this compound has been shown to increase plasma and intracellular NAD+ content in a manner that varies between different tissues. medchemexpress.com For instance, studies have demonstrated that nicotinamide riboside supplementation can elevate NAD+ levels in the liver, skeletal muscle, and brown adipose tissue. nih.gov In the context of spinal cord injury, administration of nicotinamide riboside has been found to increase NAD+ levels within the injured spinal cord tissue. nih.govbiorxiv.org However, the bioavailability and subsequent NAD+ boosting effects can differ, with some studies indicating that oral nicotinamide riboside is more effective at increasing NAD+ in the liver compared to muscle. mdpi.com The metabolic pathways involved in the conversion of nicotinamide riboside to NAD+ in vivo are complex and may involve enterohepatic circulation. nih.gov
Modulation of NAD+-Consuming Enzyme Activity
The increase in NAD+ availability following this compound administration directly impacts the activity of NAD+-dependent enzymes, most notably sirtuins and poly(ADP-ribose) polymerases (PARPs).
Activation of Sirtuins (SIRT1, SIRT2, SIRT3)
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, stress resistance, and longevity. By increasing the available pool of NAD+, this compound effectively activates sirtuins, including SIRT1 and SIRT3. nih.govmedchemexpress.commdpi.com This activation is a key mechanism through which nicotinamide riboside exerts its biological effects. nih.gov The activation of SIRT1, a nuclear sirtuin, and SIRT3, a mitochondrial sirtuin, leads to the deacetylation of numerous target proteins, thereby modulating their activity. nih.gov
The activation of sirtuins by this compound leads to a reduction in the acetylation status of various downstream protein targets. For example, treatment with this compound has been shown to decrease the acetylation of Ndufa9, a subunit of mitochondrial complex I, and superoxide (B77818) dismutase 2 (SOD2), a key mitochondrial antioxidant enzyme. medchemexpress.com The deacetylation of these proteins is indicative of increased SIRT3 activity and is associated with enhanced mitochondrial function. nih.gov Specifically, the deacetylation of SOD2 by SIRT3 is known to increase its enzymatic activity, thereby bolstering the cell's capacity to neutralize mitochondrial reactive oxygen species.
Influence on Poly(ADP-ribose) Polymerase (PARP) Functions
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and the regulation of genomic stability. researchgate.net PARP1, the most abundant member of this family, is activated by DNA damage and consumes NAD+ to synthesize poly(ADP-ribose) chains on target proteins. researchgate.net In situations of excessive DNA damage, the overactivation of PARP1 can lead to a significant depletion of cellular NAD+ and ATP, potentially culminating in cell death. researchgate.netnih.gov
By boosting NAD+ levels, this compound can help to counteract the depletion of NAD+ caused by PARP activation. medchemexpress.com This restoration of NAD+ pools can support the essential functions of PARPs in DNA repair while preventing the detrimental consequences of severe NAD+ depletion. medchemexpress.com Furthermore, there is a reciprocal regulatory relationship between sirtuins and PARPs, where SIRT1 can reduce PARP1 activity through deacetylation. nih.gov Therefore, the increased SIRT1 activity resulting from this compound supplementation may also contribute to the modulation of PARP functions. nih.gov
Summary of Research Findings on this compound's Mechanisms
| Mechanism | Key Finding | Model System | Source |
|---|---|---|---|
| NAD+ Elevation | Concentration-dependent increase in intracellular and mitochondrial NAD+. | C2C12, Hepa1.6, HEK293 cells | medchemexpress.com |
| NAD+ Accumulation | Tissue-specific increase in plasma and intracellular NAD+. | Preclinical mouse models | nih.govmedchemexpress.com |
| Sirtuin Activation | Activates SIRT1 and SIRT3. | Mammalian cells and mouse tissues | nih.govmedchemexpress.com |
| Protein Deacetylation | Reduces acetylation of Ndufa9 and SOD2. | Cells treated with this compound | medchemexpress.com |
| PARP Function | Boosts NAD+ to support antiviral PARP functions. | Cellular models of coronavirus infection | medchemexpress.com |
Interaction with CD38 Pathways
This compound plays a crucial role in modulating the activity of Cluster of Differentiation 38 (CD38), a primary consumer of NAD+ in mammalian cells. nih.govnih.govelsevierpure.com Research has demonstrated that nicotinamide riboside acts as a covalent inhibitor of CD38. nih.gov This inhibition is significant because CD38 is a major NAD-glycohydrolase that breaks down NAD+. By inhibiting CD38, nicotinamide riboside helps to preserve and increase the intracellular pool of NAD+. nih.govnih.gov
Studies have shown that the expression and activity of CD38 increase with age and during inflammation, contributing to the age-related decline in NAD+ levels. elsevierpure.comcolab.ws The inhibition of CD38 by nicotinamide riboside presents a mechanism to counteract this decline. nih.gov The interaction involves the formation of a stable complex between nicotinamide riboside and the CD38 enzyme, which effectively blocks its NAD+-degrading activity. The half-life of this inhibitory complex has been calculated to be over 28 hours at a neutral pH, indicating a sustained effect. nih.gov By mitigating the activity of this key NADase, this compound supports the maintenance of higher NAD+ levels, which is critical for a myriad of cellular functions. nih.govelsevierpure.com
Impact on Mitochondrial Dynamics and Bioenergetics
The influence of this compound extends to the powerhouse of the cell, the mitochondria, where it impacts their function, renewal, and energy-producing capacity.
Enhancement of Mitochondrial Function and Biogenesis
The mechanism behind this enhancement is linked to the increased availability of NAD+, which is a crucial substrate for sirtuins, a class of proteins that play a central role in regulating mitochondrial biogenesis. nih.gov Specifically, SIRT1 and SIRT3 are activated by higher NAD+ levels and are known to promote the formation of new mitochondria. nih.gov Animal studies have also reported that nicotinamide riboside can increase mitochondrial mass and improve mitochondrial structure. casi.org
Table 1: Effects of Nicotinamide Riboside (NR) Supplementation on Mitochondrial Biogenesis Markers
| Study Population | Intervention | Key Findings | Reference |
| BMI-discordant monozygotic twin pairs | Escalating dose of NR (250 to 1000 mg/day) for 5 months | Improved muscle mitochondrial number | nih.govnih.govcasi.org |
| Overweight, otherwise healthy adults | 100, 300, and 1000 mg of NR for 8 weeks | Dose-dependent increases in blood NAD+ levels, a key factor for mitochondrial biogenesis | restorativemedicine.org |
| Aged mice | NR supplementation | Increased mitochondrial mass and improved mitochondrial structure | casi.org |
Stimulation of Mitophagy Pathways
In addition to promoting the creation of new mitochondria, this compound is also involved in the quality control of these organelles through the stimulation of mitophagy. Mitophagy is the selective degradation of damaged or dysfunctional mitochondria, a process essential for maintaining a healthy mitochondrial population and preventing the accumulation of cellular damage.
Effects on Cellular Respiration and ATP Production
The primary function of mitochondria is to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, through the process of cellular respiration. NAD+ is an essential coenzyme in this process, acting as an electron carrier in the electron transport chain. nih.gov
By increasing the intracellular pool of NAD+, this compound directly supports the efficiency of cellular respiration and, consequently, ATP production. casi.org The re-oxidation of NADH to NAD+ by Complex I of the electron transport chain is a critical step that drives the generation of the proton gradient necessary for ATP synthesis. nih.gov Therefore, maintaining optimal NAD+ levels through supplementation with its precursors can enhance the cell's capacity for energy production. A clinical trial with older adults showed that nicotinamide riboside supplementation led to increases in metabolites related to cellular energy production, including ATP. casi.org
Regulation of Cellular Redox Homeostasis
The balance between the oxidized and reduced forms of nicotinamide adenine (B156593) dinucleotide (NAD+ and NADH, respectively) is a critical determinant of the cell's redox state and influences a vast array of metabolic reactions.
Influence on NAD+/NADH Ratio
This compound supplementation has a direct impact on the cellular NAD+/NADH ratio, a key indicator of cellular metabolic health. nih.gov By serving as a potent precursor to NAD+, it effectively increases the total pool of this vital coenzyme. nih.govresearchgate.net
Table 2: Impact of Nicotinamide Riboside (NR) Supplementation on NAD+ Levels in Humans
| Study Population | Intervention | Outcome | Reference |
| Healthy volunteers (n=8) | 1000 mg NR twice daily | ~100% increase in mean steady-state whole blood NAD+ | researchgate.net |
| Middle-aged and older adults (n=60) | 1 gram NR daily for 6 weeks | ~60% increase in NAD+ levels in white blood cells | youtube.com |
| Healthy overweight adults | 100, 300, and 1000 mg NR daily for 8 weeks | ~22%, 51%, and 142% increase in blood NAD+ levels, respectively | restorativemedicine.org |
Modulation of NADH and NADPH Levels
Nicotinamide riboside (NR) serves as a precursor to nicotinamide adenine dinucleotide (NAD+), and by extension, influences the cellular pools of its reduced form, NADH, as well as the phosphorylated couple, NADP+ and NADPH. mdpi.comnih.gov The NAD+/NADH ratio is fundamental to catabolic reactions, including glycolysis and the tricarboxylic acid (TCA) cycle, which are central to cellular energy production. nih.govyoutube.com Conversely, the NADP+/NADPH couple is crucial for anabolic pathways and antioxidant responses. nih.gov NADPH, in particular, is essential for biosynthetic reactions and for maintaining redox balance, including the regeneration of glutathione (B108866) (GSH), a key cellular antioxidant. nih.govmdpi.com
In preclinical models of metabolic stress, such as prediabetes and type 2 diabetes, a significant decrease in hepatic NADP+ and NADPH has been observed. mdpi.com Supplementation with nicotinamide riboside has been shown to restore these diminished levels of hepatic NADP+ and NADPH. mdpi.com This restoration is significant as NADPH is a critical factor in providing resistance to oxidative stress. mdpi.com The ability of NR to serve as a precursor for both NADH and hepatic NADPH underscores its role in modulating the cellular redox state and supporting metabolic flexibility. mdpi.com
Interactions with Gene Expression and Epigenetic Mechanisms
Research has demonstrated that nicotinamide riboside supplementation can induce significant changes in gene expression across various tissues. In a clinical trial involving aged men, supplementation with 1 gram of NR per day for 21 days led to notable alterations in the skeletal muscle transcriptomic profile. nih.govnih.gov Muscle RNA sequencing revealed that NR supplementation caused a downregulation of pathways related to energy metabolism and mitochondria. nih.govbiorxiv.org Concurrently, NR was observed to decrease the levels of circulating inflammatory cytokines, suggesting an anti-inflammatory effect at the systemic level. nih.govnih.gov
In preclinical studies, the influence of NR on gene expression is often linked to the activation of sirtuins. For example, in aging mice, NR was found to rejuvenate intestinal stem cells, which improved the gut's repair capacity by increasing the activity of SIRT1 and the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov These findings highlight that by elevating NAD+ levels, NR can trigger broad changes in the expression of genes that regulate metabolic and inflammatory pathways.
Nicotinamide riboside exerts significant influence over key regulatory factors that govern mitochondrial biogenesis and cellular defense, most notably Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). In mouse models of diabetic cardiomyopathy, NR supplementation was shown to increase NAD+ levels, which in turn activates SIRT1. nih.gov Activated SIRT1 then deacetylates PGC-1α, a crucial step that promotes the transcription of Mfn2, a protein central to mitochondrial fusion. nih.gov This SIRT1-PGC1α-PPARα pathway ultimately helps to correct mitochondrial dysfunction. nih.gov Similarly, in a mouse model of hypoxia/reoxygenation injury in cardiomyocytes, NR treatment improved mitochondrial biogenesis by up-regulating the expression of PGC-1α. heartj.cn This study also noted an increased expression of Nuclear Respiratory Factor 1 (NRF1), another key regulator of mitochondrial genes. heartj.cn
The influence of NR on Nuclear factor erythroid 2-related factor 2 (Nrf2) and Krüppel-like Factor 2 (KLF2) is less direct in the available literature. However, the overarching mechanism involves boosting NAD+ levels, which activates NAD+-dependent enzymes like sirtuins. youtube.com Sirtuins, particularly SIRT1, are known to interact with and modulate a wide array of transcription factors, including PGC-1α, to orchestrate metabolic and stress-response programs. nih.gov
Modulation of Cellular Stress Response Pathways
Nicotinamide riboside enhances cellular resilience by bolstering DNA repair mechanisms, a process critically dependent on adequate NAD+ supply. mdpi.comnih.gov DNA damage, which accumulates with age, triggers the activation of the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 detects DNA strand breaks and uses NAD+ as a substrate to signal for and facilitate their repair. youtube.comnih.gov However, excessive DNA damage can lead to substantial depletion of cellular NAD+ pools due to PARP-1 overactivation, thereby impairing energy metabolism and the cell's ongoing capacity for repair. youtube.comnih.gov
Supplementation with NR counteracts this depletion. In preclinical studies, increasing NAD+ levels with its precursors has been shown to improve the rate of DNA strand break rejoining. nih.gov In mouse models of Alzheimer's disease, which is associated with significant DNA damage, NR supplementation was found to normalize DNA damage responses and exert beneficial effects on repair processes. mdpi.com Furthermore, research on mice engineered to age rapidly demonstrated that NR was effective in promoting DNA repair. renuebyscience.com Another study highlighted that boosting NAD+ with NR helped alleviate telomere damage, the protective caps (B75204) at the ends of chromosomes, in cellular models of telomere dysfunction. biospace.com
Nicotinamide riboside has been shown to effectively reduce markers of oxidative stress in multiple preclinical models. mdpi.comnih.gov This protective effect is largely mediated by its ability to increase the intracellular pools of NAD+ and NADPH, which are vital for antioxidant defense systems. mdpi.comnih.gov
Research findings on the attenuation of oxidative stress by NR include:
Reduced Reactive Oxygen Species (ROS): In macrophages stimulated with alcohol, NR treatment abolished the accumulation of cellular ROS. nih.gov
Protection Against Oxidative Damage: In a study on human trabecular meshwork cells exposed to hydrogen peroxide (H₂O₂), a potent oxidant, pretreatment with NR increased cell viability and proliferation, indicating protection against oxidative damage. nih.gov
Suppression of Mitochondrial ROS Production: In the hearts of diabetic mice, NR-induced mitochondrial fusion led to a decrease in the production of mitochondrial ROS, specifically hydrogen peroxide (H₂O₂) and superoxide (O₂•-). nih.gov
Restoration of Antioxidant Precursors: In mouse models of Alzheimer's disease, NR administration demonstrated beneficial effects against oxidative stress. mdpi.com This is linked to its ability to restore levels of NADPH, which is required by antioxidant enzymes to neutralize ROS. mdpi.com
Regulation of Inflammatory Pathways
Nicotinamide riboside (NR) demonstrates a significant capacity to modulate inflammatory pathways, particularly the NLRP3 inflammasome and the cGAS-STING pathway, primarily through its role in boosting Nicotinamide Adenine Dinucleotide (NAD+) levels.
NLRP3 Inflammasome
The nucleotide-binding and oligomerization domain-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Chronic activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and age-related conditions.
Research indicates that declining NAD+ levels, a hallmark of aging, are associated with increased activation of the NLRP3 inflammasome. researchgate.net Conversely, boosting NAD+ levels through supplementation with precursors like nicotinamide riboside has been shown to attenuate NLRP3 inflammasome activity. For instance, a study on a rodent model of type 2 diabetes revealed that NR treatment significantly reduced hepatic metaflammation by modulating the NLRP3 inflammasome. nih.gov This was evidenced by decreased expression of NLRP3 inflammasome components (NLRP3, ASC, and caspase-1) and a subsequent reduction in pro-inflammatory markers, including tumor necrosis factor-alpha (TNF-α), IL-6, and IL-1β. nih.gov The mechanism appears to involve the NAD+-dependent deacetylase SIRT1, which can negatively regulate the NLRP3 inflammasome. researchgate.net By increasing NAD+ levels, nicotinamide riboside enhances SIRT1 activity, leading to the deacetylation and subsequent inhibition of inflammasome components. nih.govahajournals.org
| Model System | Key Findings | Reference |
|---|---|---|
| Rodent model of type 2 diabetes | NR treatment lowered hepatic levels of NLRP3, ASC, and caspase-1, and reduced pro-inflammatory cytokines. | nih.gov |
| Aging mice | Lower NAD+ levels correlated with increased NLRP3 inflammasome activation. | researchgate.net |
| In vitro and in vivo studies | SIRT1, an NAD+-dependent enzyme, negatively regulates the NLRP3 inflammasome. | researchgate.net |
cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is another crucial arm of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. While direct studies on the effect of this compound on the cGAS-STING pathway are emerging, the known interplay between NAD+ metabolism and this pathway provides a strong theoretical basis for its regulatory role.
Activation of the cGAS-STING pathway consumes NAD+ through the activity of poly(ADP-ribose) polymerases (PARPs). Chronic activation of this pathway can, therefore, contribute to NAD+ depletion. By replenishing cellular NAD+ pools, nicotinamide riboside may help to counterbalance this effect, thereby modulating the intensity and duration of the STING-mediated inflammatory response. Further research is needed to fully elucidate the direct regulatory effects of nicotinamide riboside on the cGAS-STING pathway.
Effects on Cellular Senescence Phenotypes
Cellular senescence is a state of irreversible growth arrest that plays a complex role in aging and age-related diseases. youtube.com Senescent cells are characterized by distinct phenotypic changes, including the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and growth factors, known as the senescence-associated secretory phenotype (SASP). nih.gov
Inhibition of Senescence Pathways in Cell Culture
The accumulation of senescent cells is a recognized feature of aging tissues. youtube.com Studies have shown that nicotinamide riboside can inhibit the development of cellular senescence in various cell culture models. nih.govmdpi.com This effect is largely attributed to the restoration of cellular NAD+ levels, which decline with age and during the senescence process. nih.gov
By boosting NAD+, nicotinamide riboside supports the function of sirtuins, a class of NAD+-dependent enzymes that play a key role in maintaining cellular health and preventing senescence. foundmyfitness.com For example, SIRT1 activation has been shown to delay replicative senescence in human cells. Furthermore, by improving mitochondrial function and reducing oxidative stress, nicotinamide riboside can mitigate some of the key triggers of cellular senescence. mdpi.com
It is important to note that the relationship between NAD+ and senescence is complex. While low NAD+ can promote senescence, some studies suggest that the highly metabolic SASP of senescent cells requires NAD+. nih.govnih.gov Therefore, boosting NAD+ in already senescent cells could potentially enhance their pro-inflammatory phenotype. sci-hub.se
| Cell Culture Model | Key Findings | Reference |
|---|---|---|
| Mesenchymal Stem Cells | NMN (a related NAD+ precursor) supplementation increased NAD+ levels, improved mitochondrial function, and rescued cellular senescence via the NAD+/Sirt3 pathway. | mdpi.com |
| Human fibroblasts | Supplementing replicative senescent fibroblasts with NMN increased the NAD+/NADH ratio and enhanced the pro-inflammatory SASP. | sci-hub.se |
| Radiation-induced intestinal senescence model | NR was found to effectively alleviate radiation-induced intestinal senescence. | nih.gov |
Preclinical Research Applications of Nicotinamide Riboside Tartrate
Investigations in Models of Metabolic Dysfunction
Preclinical studies utilizing animal models have been instrumental in elucidating the potential therapeutic applications of nicotinamide (B372718) riboside in metabolic disorders. These investigations have primarily focused on conditions induced by high-fat diets, obesity, and associated complications such as insulin (B600854) resistance and non-alcoholic fatty liver disease.
High-Fat Diet Induced Metabolic Abnormalities in Rodent Models
Rodent models fed a high-fat diet (HFD) are a common tool for studying the metabolic consequences of poor nutrition. Research in this area has explored the effects of nicotinamide riboside supplementation on various metabolic parameters.
Some studies have shown that NR supplementation can protect against HFD-induced weight gain. uiowa.edu For instance, in one study, older female mice on a high-fat diet supplemented with NR exhibited reduced body weight and fat mass. nad.com This anti-obesity effect was linked to increased metabolism and physical activity. nad.com Furthermore, NR supplementation in mice on an HFD has been shown to improve glucose tolerance and reduce hepatic steatosis (the buildup of fat in the liver). uiowa.edu
However, the effects of NR are not always consistent across different studies and models. One study found that in mildly obese C57BL/6N and C57BL/6J mice, NR supplementation did not significantly impact body weight, glucose metabolism, or hepatic lipid accumulation. nih.govnih.gov Interestingly, this study did observe an increase in mitochondrial respiration in the soleus muscle of both mouse strains. nih.govnih.gov Another study reported that a high dose of NR in mice on a mildly obesogenic diet led to reduced metabolic flexibility, lower glucose clearance, and aggravated systemic insulin resistance. nih.gov
Interactive Data Table: Effects of Nicotinamide Riboside in High-Fat Diet Rodent Models
| Finding | Animal Model | Outcome |
| Protected against weight gain | Prediabetic and T2D mice on HFD | Significant protection |
| Reduced body weight and fat mass | Old female mice on HFD | Significant reduction |
| Improved glucose tolerance | Mice on HFD | Improvement observed |
| Reduced hepatic steatosis | Mice on HFD | Significant reduction |
| No significant impact on body weight or glucose metabolism | Mildly obese C57BL/6N and C57BL/6J mice | No significant change |
| Increased mitochondrial respiration in soleus muscle | Mildly obese C57BL/6N and C57BL/6J mice | Increase observed |
| Reduced metabolic flexibility and glucose clearance | Mice on mildly obesogenic diet (high dose NR) | Negative impact |
Obesity and Associated Metabolic Derangements in Animal Models
Obesity is a key risk factor for a host of metabolic diseases. Preclinical research has investigated the potential of nicotinamide riboside to counteract the metabolic derangements associated with obesity.
In older female mice with diet-induced obesity, NR supplementation was found to have an anti-obesity effect and prevent inflammation in fat tissue. nad.com Another study in obese Wistar rats showed that NR supplementation, particularly when combined with calorie restriction, enhanced weight loss and preserved skeletal muscle mass. frontiersin.org This was accompanied by a reduction in hypothalamic inflammation, which is known to impair body weight control. frontiersin.org
However, some studies have reported more marginal benefits. One investigation in diet-induced obese C57BL/6NJ mice found that NR supplementation only marginally improved whole-body glucose control and did not significantly increase tissue NAD+ levels or augment mitochondrial function. nih.gov It's important to note that the timing of supplementation may play a role, as the marginal improvements were seen when NR was administered at the midpoint of a chronic high-fat diet, but not when given as a preventative measure. nih.gov
Insulin Sensitivity and Glucose Metabolism in Murine Studies
Impaired insulin sensitivity and dysregulated glucose metabolism are hallmarks of type 2 diabetes and prediabetes. Several murine studies have explored the impact of nicotinamide riboside on these parameters.
Supplementation with NR has been shown to improve hepatic insulin sensitivity in mice challenged with a high-fat diet. d-nb.info In mouse models of prediabetes and type 2 diabetes, NR supplementation lowered blood sugar levels. uiowa.edu However, other studies have yielded different results. For instance, in mildly obese mice, NR supplementation did not alter glucose metabolism. nih.govnih.gov Furthermore, a high dose of dietary NR was found to induce glucose intolerance and systemic insulin resistance in mice on a mildly obesogenic diet. nih.gov
Interactive Data Table: Nicotinamide Riboside Effects on Insulin Sensitivity and Glucose Metabolism in Murine Models
| Finding | Animal Model | Outcome |
| Improved hepatic insulin sensitivity | High-fat diet-challenged mice | Improvement observed |
| Lowered blood sugar levels | Prediabetic and T2D mouse models | Reduction observed |
| No alteration in glucose metabolism | Mildly obese mice | No significant change |
| Induced glucose intolerance and insulin resistance | Mice on mildly obesogenic diet (high dose) | Negative impact |
Non-Alcoholic Fatty Liver Disease Phenotypes in Animal Models
Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by fat accumulation in the liver, which can progress to more severe liver damage. Preclinical studies suggest that nicotinamide riboside may have a protective role in NAFLD.
In mouse models of diet-induced obesity, supplementation with NAD+ precursors like NR has been shown to prevent and reverse liver damage. nih.govnih.gov Specifically, NR supplementation has been found to reduce hepatic steatosis in mice on a high-fat diet. uiowa.edu Another study in a diet-induced mouse model of liver fibrosis, a more advanced stage of NAFLD, demonstrated that NR markedly reduced collagen accumulation in the liver. nih.gov This was attributed to the inhibition of hepatic stellate cell activation, a key event in liver fibrosis. nih.gov Furthermore, a study investigating a combination of metabolic activators including nicotinamide riboside in patients with NAFLD showed significant reductions in inflammation. nutritionaloutlook.com
Studies in Neurobiological Systems and Models of Neurodegeneration
The potential neuroprotective effects of nicotinamide riboside tartrate are a significant area of preclinical investigation, particularly in the context of age-related neurodegenerative diseases like Alzheimer's.
Cognitive Function and Neuroinflammation in Alzheimer's Disease Models (e.g., Transgenic Mouse Models)
Transgenic mouse models that mimic aspects of Alzheimer's disease are crucial for studying disease mechanisms and testing potential therapies. Research using these models has provided evidence that nicotinamide riboside may offer cognitive and neuropathological benefits.
In various Alzheimer's disease mouse models, NR treatment has been shown to improve cognitive function and synaptic plasticity. neurosciencenews.comnih.govau.dk One study found that NR supplementation improved short-term spatial memory in aged mice and contextual fear memory in Alzheimer's model mice. nih.gov Another study reported that NR-treated mice performed better in behavioral and memory tests, such as water mazes and object recognition. technologynetworks.com
Mechanistically, these cognitive improvements are linked to several key effects of NR in the brain. NR treatment has been shown to reduce the levels of phosphorylated Tau, a protein that forms neurofibrillary tangles, a hallmark of Alzheimer's disease. neurosciencenews.comau.dk It has also been observed to lessen DNA damage and neuroinflammation. neurosciencenews.comnih.gov Specifically, NR has been found to decrease the activation of microglia and astrocytes, the primary immune cells of the brain, and reduce the expression of proinflammatory cytokines. nih.govnih.gov Furthermore, NR appears to support neuronal health by increasing the production of new neurons from neural stem cells and reducing neuronal damage and death. technologynetworks.com
Interactive Data Table: Effects of Nicotinamide Riboside in Alzheimer's Disease Mouse Models
| Finding | Animal Model | Outcome |
| Improved cognitive function and synaptic plasticity | Alzheimer's disease mouse models | Significant improvement |
| Improved short-term spatial memory | Aged mice | Improvement observed |
| Improved contextual fear memory | Alzheimer's disease model mice | Improvement observed |
| Reduced phosphorylated Tau levels | Alzheimer's disease mouse models | Reduction observed |
| Lessened DNA damage | Alzheimer's disease mouse models | Reduction observed |
| Reduced neuroinflammation (microglia and astrocyte activation) | Alzheimer's disease mouse models | Reduction observed |
| Increased production of new neurons | Alzheimer's disease mouse models | Increase observed |
| Reduced neuronal damage and death | Alzheimer's disease mouse models | Reduction observed |
Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis (ALS) Murine Models
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. Preclinical studies using mouse models of ALS have investigated the potential of nicotinamide riboside to mitigate disease pathology.
In murine models of ALS, such as the SOD1G93A and FUSR521C mice, administration of nicotinamide riboside, particularly in combination with other compounds like pterostilbene (B91288), has shown promising results. nih.govnih.gov Research has demonstrated that this combination can extend the survival and improve neuromotor functions in these animal models. nih.gov The therapeutic effects are associated with a reduction in microgliosis and astrogliosis, which are hallmarks of neuroinflammation in ALS. nih.govnih.gov Furthermore, the levels of various proinflammatory cytokines in the cerebrospinal fluid were found to be reduced. nih.govnih.gov
Mechanistically, nicotinamide riboside and pterostilbene were observed to decrease the generation of hydrogen peroxide (H₂O₂) and nitric oxide (NO) in motor neurons, astrocytes, microglia, and endothelial cells isolated from ALS mice. nih.gov This is significant as the combination of oxidative and nitrosative stress is highly damaging to motor neurons. nih.gov In vitro studies have further shown that nicotinamide riboside and pterostilbene can ameliorate tumor necrosis factor-alpha (TNFα)-induced oxidative stress and motor neuron death. nih.gov These findings suggest that nicotinamide riboside may protect motor neurons by reducing oxidative and nitrosative stress. nih.gov
Another study utilizing the SOD1G93A mouse model found that nicotinamide riboside treatment slowed the degeneration of upper motor neurons and reduced neuroinflammation. nmn.com Supplementation with nicotinamide riboside has also been shown to promote the clearance of the toxic mutant SOD1 protein and enhance the survival of neural stem cells in the brains of ALS mice, leading to some improvements in motor function. nad.com
Table 1: Effects of Nicotinamide Riboside in ALS Murine Models
| Model | Key Findings | Reference |
|---|---|---|
| SOD1G93A & FUSR521C Mice | Extended survival, improved neuromotor functions, reduced microgliosis and astrogliosis. | nih.gov |
| SOD1G93A Mice | Ameliorated loss of neuromotor functions, decreased microgliosis and astrogliosis. | nih.gov |
| hSOD1G93A Mice | Slowed upper motor neuron degeneration, reduced neuroinflammation. | nmn.com |
| ALS Mice | Improved motor function, enhanced proliferation and migration of neural stem cells. | nad.com |
Neurological Deficits in Ischemic Injury Models
Ischemic stroke, a leading cause of disability, results in neurological deficits due to the interruption of blood flow to the brain. Research in animal models has explored the neuroprotective effects of nicotinamide, a related NAD+ precursor, in the context of ischemic brain injury.
In a rat model of focal cerebral ischemic injury induced by middle cerebral artery occlusion (MCAO), treatment with nicotinamide significantly reduced the infarct volume in the cerebral cortex. nih.gov This neuroprotective effect is thought to be mediated through the modulation of crucial cell survival pathways. nih.gov Specifically, nicotinamide was found to attenuate the ischemia-induced decrease in the phosphorylation of Akt and its downstream target, Bad (Bcl-2-associated death promoter). nih.gov The interaction between phosphorylated Bad and the 14-3-3 protein, which is crucial for neuronal survival, was maintained in nicotinamide-treated animals. nih.gov
Similarly, in a mouse model of intracerebral hemorrhage, nicotinamide riboside administration reduced the hemorrhagic area, decreased cerebral water content, and mitigated histopathological damage. nih.gov These structural improvements were accompanied by enhanced neurological function recovery. nih.gov The underlying mechanisms appear to involve the suppression of reactive oxygen species production and neuroinflammation. nih.gov
However, it is also important to note that in a separate study on ischemia-reperfusion injury in mice, while nicotinamide reduced brain infarction and microglia/macrophage activation, it was also observed to potentially exacerbate post-stroke immunodepression by retarding B-cell maturation. mdpi.com
Table 2: Effects of Nicotinamide/Nicotinamide Riboside in Ischemic Injury Models
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Rat MCAO Model | Nicotinamide | Reduced cortical infarct volume, maintained Akt and Bad phosphorylation. | nih.gov |
| Mouse Intracerebral Hemorrhage Model | Nicotinamide Riboside | Reduced hemorrhagic area, decreased cerebral water content, improved neurological function, suppressed oxidative stress and neuroinflammation. | nih.gov |
| Mouse Ischemia-Reperfusion Model | Nicotinamide | Reduced brain infarction and microglia/macrophage activation, but also showed retarded B-cell maturation. | mdpi.com |
Zika Virus-Induced Neuropathology in Animal Models
Zika virus (ZIKV) infection, particularly during pregnancy, can lead to severe neurological complications in newborns, most notably microcephaly. eurekalert.orgnih.gov Preclinical research has investigated the potential of nicotinamide riboside to counteract the neuropathological effects of ZIKV.
Studies in ZIKV-infected mouse models have revealed a significant dysregulation of NAD+ metabolism in the brain, with a dramatic decline in NAD+ levels. eurekalert.orgnih.gov Based on this, researchers hypothesized that boosting NAD+ levels could be protective. eurekalert.org Supplementation with nicotinamide riboside in ZIKV-infected mouse pups was found to effectively inhibit neuronal death and reduce the excessive activation of microglia. eurekalert.org
Table 3: Effects of Nicotinamide Riboside in Zika Virus-Infected Animal Models
| Model | Key Findings | Reference |
|---|---|---|
| ZIKV-Infected Mouse Pups | Inhibited neuronal death, reduced excessive microglial activation. | eurekalert.org |
| ZIKV-Infected Mouse Brains | Alleviated cell death, increased cortex thickness. | nih.gov |
| ZIKV-Infected Mice | Increased brain and body weight, improved survival. | nih.govaboutnad.com |
Peripheral Neuropathy in Murine Models
Peripheral neuropathy, a common complication of diabetes and a side effect of certain chemotherapies, involves damage to the peripheral nerves. The potential of nicotinamide riboside to alleviate this condition has been explored in various murine models.
In a rat model of paclitaxel-induced peripheral neuropathy, a condition often seen in cancer patients undergoing chemotherapy, oral administration of nicotinamide riboside significantly decreased hypersensitivity to tactile and cool stimuli. nih.gov It also blunted the loss of intraepidermal nerve fibers, which is a hallmark of peripheral neuropathy. nih.gov
In the context of diabetic peripheral neuropathy, studies in mice have shown that nicotinamide riboside can reverse the condition. mdpi.com In mouse models of both type 1 (streptozocin-induced) and type 2 (high-fat diet-induced) diabetes, nicotinamide riboside administration improved sensory function, normalized nerve conduction velocities, and restored intraepidermal nerve fiber density. mdpi.com The proposed mechanism involves the increase of NAD+ levels in dorsal root ganglion neurons and the activation of the SIRT1 protein, which is associated with increased neurite growth. mdpi.com Furthermore, in a rat model of streptozocin-induced diabetes, nicotinamide riboside treatment improved gastrointestinal transit time and was associated with neuroprotection in the myenteric plexuses of the small and large intestines. cornell.edu
Table 4: Effects of Nicotinamide Riboside in Murine Models of Peripheral Neuropathy
| Model | Type of Neuropathy | Key Findings | Reference |
|---|---|---|---|
| Paclitaxel-Treated Rats | Chemotherapy-Induced | Decreased tactile and cool hypersensitivity, blunted loss of intraepidermal nerve fibers. | nih.govnih.gov |
| Streptozocin-Induced Diabetic Mice | Diabetic | Reversed sensory deficits, normalized nerve conduction, restored nerve fibers. | mdpi.com |
| High-Fat Diet-Induced Diabetic Mice | Diabetic | Reversed sensory deficits, normalized nerve conduction, restored nerve fibers. | mdpi.com |
| Streptozocin-Induced Diabetic Rats | Diabetic Enteric Neuropathy | Improved gastrointestinal transit time, increased myenteric plexus ganglia density. | cornell.edu |
Research in the Context of Aging Processes in Biological Systems
The age-related decline in NAD+ levels has been linked to various aspects of the aging process. Consequently, supplementation with NAD+ precursors like nicotinamide riboside is being investigated for its potential to counteract age-associated functional decline.
Muscle Stem Cell Function and Musculoskeletal Integrity in Aged Animals
Sarcopenia, the age-related loss of muscle mass and function, is a significant contributor to frailty and loss of independence in the elderly. Research in aged animal models suggests that nicotinamide riboside may help maintain musculoskeletal integrity.
Studies in middle-aged and elderly mice have shown that nicotinamide riboside supplementation can improve muscle quality and function. nih.gov In aged mice, nicotinamide riboside treatment has been found to restore the regenerative capacity of organs and muscles. sciencedaily.com This is attributed to the revitalization of muscle stem cells. sciencedaily.com By targeting the molecules that aid mitochondrial function, nicotinamide riboside was shown to enhance muscular regeneration in 2-year-old mice, an advanced age for these animals. sciencedaily.com
Short-term nicotinamide riboside treatment in middle-aged mice was also found to increase skeletal muscle NAD+ levels, which was associated with improved physical performance. nih.gov Furthermore, this treatment enhanced the cellular energetics and differentiating capacity of myogenic progenitors, the precursors to muscle cells. nih.gov
Table 5: Effects of Nicotinamide Riboside on Muscle in Aged Animals
| Model | Key Findings | Reference |
|---|---|---|
| Middle-Aged Mice | Improved muscle quality and function, increased cellular energetics of myogenic progenitors. | nih.gov |
| Elderly Mice | Restored organ and muscle regenerative capacity, revitalized muscle stem cells. | sciencedaily.com |
Hematopoietic Stem Cell Regeneration and Function
The hematopoietic system, responsible for producing blood cells, also experiences functional decline with age. This can lead to impaired immune responses and a reduced capacity to regenerate blood cells after injury or stress.
Preclinical research has shown that the age-related decline in the function of hematopoietic stem cells (HSCs) can be mitigated by nicotinamide riboside. In aged mice (20-24 months old), treatment with nicotinamide riboside was found to attenuate the age-associated metabolic and functional changes in HSCs. nih.gov Specifically, it led to a significant decrease in the age-related expansion of the hematopoietic stem and progenitor cell pool, bringing it closer to the state seen in young mice. nih.gov
By restoring a more youthful metabolism and function to aged HSCs, nicotinamide riboside administration could potentially support healthy aging by re-establishing a more robust hematopoietic system. nih.gov This is supported by the observation that NAD+ precursor administration can reverse age-related stem cell dysfunction in various organ systems. nih.gov
Table 6: Effects of Nicotinamide Riboside on Hematopoietic Stem Cells in Aged Animals
| Model | Key Findings | Reference |
|---|---|---|
| Aged Mice (20-24 months) | Attenuated age-associated metabolic and functional changes in HSCs, decreased the age-related expansion of the stem and progenitor pool. | nih.gov |
Intestinal Barrier Integrity and Stem Cell Health in Rodent Models
Preclinical research utilizing rodent models has highlighted the potential of this compound in supporting intestinal health, specifically concerning the integrity of the intestinal barrier and the function of intestinal stem cells (ISCs).
Studies have shown that with aging, there is a decline in the number and proliferative capacity of ISCs. nih.gov Supplementation with nicotinamide riboside (NR) has been observed to rejuvenate these aged ISCs in mice. nih.gov This rejuvenation is associated with a restored ability to repair gut damage. nih.gov In models of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, a condition that compromises the intestinal barrier, NR treatment has been noted to aid in the repair process. nih.gov
Further investigations into intestinal barrier dysfunction have been conducted using ethanol-induced injury models in mice. These studies demonstrated that ethanol (B145695) exposure increases intestinal permeability and disrupts the structure of the intestinal epithelial barrier. nih.gov Supplementation with NR was found to mitigate this damage. nih.gov The protective effects of NR in this context are linked to the maintenance of NAD+ homeostasis and the preservation of mitochondrial function within the intestinal epithelial cells. nih.gov Specifically, NR was shown to activate SIRT1, a sirtuin deacetylase, which in turn helps to reverse ethanol-induced mitochondrial dysfunction. nih.gov
In the context of radiation-induced intestinal injury, research has shown that ionizing radiation can lead to intestinal senescence, characterized by damage to the intestinal structure and impaired ISC function. nih.gov Treatment with NR in a mouse model of radiation-induced intestinal senescence was found to alleviate these effects by mitigating oxidative damage in the intestinal crypts and restoring the normal function of ISCs. nih.gov This was evidenced by in vitro experiments where crypts from NR-treated mice showed enhanced formation of organoid colonies, indicating improved stem cell function. nih.gov
The table below summarizes key findings from rodent studies on the effects of nicotinamide riboside on intestinal health.
| Model | Key Findings | Reference |
| Aged Mice | Rejuvenated aged intestinal stem cells (ISCs), restored ISC numbers, and improved gut repair capacity. | nih.gov |
| Ethanol-Induced Intestinal Injury (Mice) | Attenuated intestinal barrier dysfunction and protected mitochondrial function in a SIRT1-dependent manner. | nih.gov |
| Ionizing Radiation-Induced Intestinal Senescence (Mice) | Alleviated intestinal senescence, mitigated oxidative damage, and restored ISC function. | nih.gov |
Kidney Injury Models
The application of this compound has been explored in various preclinical models of kidney injury, demonstrating a potential role in renal protection.
In a mouse model of myocardial infarction-induced acute kidney injury (AKI), treatment with nicotinamide riboside (NR) was shown to enhance kidney function and reduce morphological damage. nih.govbiorxiv.org While the treatment did not significantly improve cardiac ejection fraction in the early stages post-myocardial infarction, it led to a decrease in kidney structural alterations and cell death. nih.govbiorxiv.org The protective mechanism appears to be mediated by an upregulation of the renal NAD+ pool. nih.gov
Research using a mouse model of Alport syndrome, a genetic disorder characterized by progressive kidney disease, has also shown benefits of NR supplementation. In these studies, NR was found to protect against chronic kidney disease (CKD) by activating renal metabolism, specifically in the proximal tubules. biorxiv.org It stimulated signaling pathways involved in fatty acid oxidation, thereby addressing metabolic dysregulation associated with the disease. biorxiv.org
The following table outlines significant findings from preclinical studies on nicotinamide riboside in kidney injury models.
| Model | Key Findings | Reference |
| Myocardial Infarction-Induced Acute Kidney Injury (Mice) | Enhanced kidney function, reduced morphological alterations and cell death, and upregulated renal NAD+ levels. | nih.govbiorxiv.org |
| Alport Syndrome (Mice) | Protected against chronic kidney disease by activating renal metabolism and restoring fatty acid oxidation in the proximal tubules. | biorxiv.org |
| Ischemia-Reperfusion Acute Kidney Injury (Mice) | Studies with nicotinamide (a related compound) showed no significant improvement in kidney function or histology. | nih.gov |
Immunological and Anti-Infective Research
Support of Innate Immunity through PARP Function Modulation in Cell Culture
Research in cell culture models suggests that this compound may support innate immune responses through its influence on NAD+ metabolism and the function of poly(ADP-ribose) polymerases (PARPs).
PARPs are a family of enzymes that use NAD+ as a substrate to carry out various cellular functions, including DNA repair and signaling in response to cellular stress. nih.govnih.gov Certain PARPs, particularly the mono-ADP-ribosylating (MARylating) PARPs, are involved in the cellular antiviral response. nih.gov Studies have shown that infection with coronaviruses, such as SARS-CoV-2 and Murine Hepatitis Virus (MHV), leads to a significant upregulation of these antiviral PARPs. nih.gov This increased PARP activity, however, consumes cellular NAD+, potentially limiting the effectiveness of the immune response. nih.gov
Research has demonstrated that enhancing NAD+ levels through supplementation with precursors like nicotinamide riboside (NR) can support the enzymatic activity of these PARPs. nih.gov In cell culture models, the antiviral activity of certain PARP isozymes was found to be limited by the availability of NAD+. nih.gov By boosting NAD+ synthesis, the replication of an MHV virus that is sensitive to PARP activity was dramatically decreased. nih.gov This suggests that nutritional and pharmacological interventions to increase NAD+ levels may enhance the innate immune response to viral infections. nih.gov
Furthermore, excessive activation of PARP-1, often triggered by events like ischemia or trauma, can deplete cellular NAD+ and lead to cell death. nih.gov Studies in primary cultured mouse astrocytes have shown that nicotinamide can prevent this PARP-1-triggered cell death. nih.gov This protective effect is dependent on the uptake of nicotinamide into the cells, highlighting the importance of transport mechanisms for its function. nih.gov
| Cell Model | Key Findings | Reference |
| Coronavirus-Infected Cells (MHV, SARS-CoV-2) | Upregulation of antiviral PARPs depletes cellular NAD+. Enhancing NAD+ with NR may boost innate immunity by supporting PARP activity and reducing viral replication. | nih.gov |
| Primary Cultured Mouse Astrocytes | Nicotinamide protects against PARP-1-mediated cell death by inhibiting excessive PARP-1 activation and preventing NAD+ depletion. | nih.gov |
Inflammation Markers in Preclinical Contexts
Preclinical studies have investigated the effects of this compound on various markers of inflammation, primarily in cell culture and animal models.
In a study using a mouse hepatocyte cell line (AML12), nicotinamide riboside (NR) demonstrated an ability to attenuate hepatic inflammation. nih.gov When these liver cells were treated with palmitic acid to induce a state of steatosis, subsequent treatment with NR led to a decrease in the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Concurrently, NR upregulated the anti-inflammatory molecule adiponectin. These findings suggest a direct effect of NR on modulating inflammatory pathways within liver cells. nih.gov
A systematic review of clinical trials also touches upon the preclinical evidence, noting that targeting chronic inflammation may be a viable strategy for preserving health. nih.gov The underlying premise is that conditions associated with metabolic stress and aging can lead to dysregulation of the NAD+ system, contributing to a state of chronic low-grade inflammation. nih.gov By augmenting NAD+ levels, NR may help to mitigate this inflammatory state. nih.gov
The table below summarizes the key findings related to the effects of nicotinamide riboside on inflammation markers in preclinical settings.
| Model System | Key Findings on Inflammation Markers | Reference |
| Mouse Hepatocytes (AML12 cell line) | Decreased levels of pro-inflammatory cytokines TNF-α and IL-6. Increased levels of the anti-inflammatory molecule adiponectin. | nih.gov |
| General Preclinical Context | Dysregulated NAD+ system in metabolic stress and aging contributes to chronic inflammation. Augmenting NAD+ with NR may reduce inflammation. | nih.gov |
Synthesis and Formulation Research of Nicotinamide Riboside Tartrate
Development of Crystalline Nicotinamide (B372718) Riboside Salts (e.g., Hydrogen Tartrate, Hydrogen Malate)
The synthesis of nicotinamide riboside (NR) has evolved to address challenges related to stability and large-scale production. While nicotinamide riboside chloride is a commercially available form, its synthesis can be complex, costly, and result in low yields, making it less suitable for large-scale industrial manufacturing. nih.govnih.gov To overcome these limitations, research has focused on developing novel crystalline salts of NR with improved properties.
Prominent among these are the d/l/dl-hydrogen tartrate and d/l/dl-hydrogen malate (B86768) salts of NR. nih.govnih.gov These salts offer the advantage of a high-yielding, one-pot manufacturing process that does not necessitate specialized equipment and is scalable for multi-ton production. nih.govnih.gov The development of these crystalline forms provides a more efficient and cost-effective alternative for research and potential applications.
The crystallization of these salts has been explored through various methods to obtain single crystals suitable for X-ray structure determination. nih.govmdpi.com Techniques such as vapor diffusion, controlled cooling, and combined heating with anti-solvent precipitation have been systematically employed. nih.govmdpi.com For instance, crystals of nicotinamide-β-d-riboside d-hydrogen tartrate were successfully obtained through vapor diffusion of tetrahydrofuran (B95107) into methanol. nih.gov Similarly, controlled cooling of a methanol-water mixture yielded crystals of nicotinamide-β-d-riboside d-hydrogen tartrate monohydrate and l-hydrogen tartrate. nih.gov
The availability of crystalline forms is advantageous as they generally possess greater purity and more desirable physicochemical properties compared to amorphous forms. researchoutreach.orgnih.gov Crystalline materials can be more effectively purified, leading to a higher quality product. nih.govuzh.ch The characterization of these crystalline salts, including their X-ray structures, provides a deeper understanding of their solid-state properties. nih.govnih.gov
Interactive Table: Crystallization Methods for Nicotinamide Riboside Salts
| Nicotinamide Riboside Derivative | Crystallization Method | Solvent System | Result |
|---|---|---|---|
| Nicotinamide-β-d-riboside d-hydrogen tartrate | Vapor Diffusion | Tetrahydrofuran/Methanol | Crystals Obtained nih.gov |
| Nicotinamide-β-d-riboside d-hydrogen tartrate monohydrate | Controlled Cooling | Methanol/Water (4:1) | Crystals Obtained nih.gov |
| Nicotinamide-β-d-riboside l-hydrogen tartrate | Controlled Cooling | Methanol/Water (4:1) | Crystals Obtained nih.gov |
| Nicotinamide-β-d-riboside l-hydrogen malate | Thermal Crystallization and Cooling | Water/Ethanol (B145695) | Crystals Obtained nih.gov |
| Nicotinamide-β-d-riboside d-hydrogen malate | Thermal Crystallization and Cooling | Water/Ethanol | Crystals Obtained nih.gov |
| All derivatives | Under Oil Crystallization | Water or Methanol/Water (4:1) | No Crystals Obtained nih.gov |
Stereoselectivity in Synthesis (Focus on β-Anomer)
In the synthesis of nicotinamide riboside, achieving a high degree of stereoselectivity is crucial because only the β-anomer of NR is biochemically active and medically relevant. nih.govbeilstein-journals.org Therefore, synthetic methods are designed to predominantly yield the β-isomer, minimizing the formation of the α-anomer. beilstein-journals.org The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the starting materials and the reaction conditions. beilstein-journals.org
One effective approach to achieve high β-stereoselectivity involves the use of a silylated nicotinamide intermediate. In a method described by Franchetti et al., nicotinamide is silylated using trimethylsilyl (B98337) chloride (TMSCl) and then coupled with a protected sugar, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). This procedure results in the exclusive formation of the β-anomer of the protected N-nucleoside.
Another highly stereoselective method is a two-step procedure that begins with the coupling of commercially available 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose with ethyl nicotinate, mediated by TMSOTf. nih.gov This reaction proceeds with complete stereoselectivity to produce only the β-isomer in high yield. nih.gov The stereochemical control is attributed to the formation of a cationic cis-1,2-acyloxonium-sugar intermediate, which directs the incoming nucleophile to attack from the β-face. nih.gov The subsequent deprotection step then yields the final β-nicotinamide riboside. nih.gov
The development of these stereoselective synthetic routes has been instrumental in making larger quantities of the biologically active β-NR available for research purposes, including cell-based studies and animal experiments. nih.govnih.gov
Interactive Table: Stereoselective Synthesis of β-Nicotinamide Riboside
| Method | Key Reagents | Stereoselectivity | Yield | Reference |
|---|---|---|---|---|
| Silylated Nicotinamide Coupling | Trimethylsilyl chloride (TMSCl), 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Exclusively β-anomer | High | |
| Two-Step Procedure | 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose, Ethyl nicotinate, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Complete β-stereoselectivity | >90% for coupling step, 85% overall | nih.gov |
Manufacturing Innovations for Large-Scale Production in Research Applications
The increasing interest in nicotinamide riboside for research has driven the development of innovative and efficient manufacturing processes suitable for large-scale production. nih.gov A significant advancement is the development of reliable synthetic methods that can be scaled up to produce larger quantities of NR, facilitating a growing number of cellular and animal studies. nih.govnih.gov
Furthermore, the development of novel crystalline salts, such as nicotinamide riboside hydrogen tartrate and hydrogen malate, represents a major manufacturing innovation. nih.govnih.gov The synthesis of these salts is described as a high-yielding, one-pot process that is amenable to multi-ton scale production without the need for specialized equipment. nih.govnih.gov This is a substantial improvement over the more challenging and expensive synthesis of nicotinamide riboside chloride. nih.govnih.gov
These manufacturing innovations have been pivotal in making nicotinamide riboside more accessible for research applications, enabling a broader investigation into its biological effects. nih.govnih.gov
Analytical Methodologies and Characterization Techniques in Nicotinamide Riboside Tartrate Research
Quantification of Nicotinamide (B372718) Riboside Tartrate and its Metabolites in Biological Samples
Accurately measuring nicotinamide riboside (NR) and its metabolic products within cells and tissues is fundamental to understanding its biological activity. Given the inherent instability of some of these molecules, precise and sensitive methodologies are crucial. nih.govnih.gov
Measurement of NAD+ and its Precursors (e.g., NMN, NAM) in Tissues and Cell Lines
The quantification of nicotinamide adenine (B156593) dinucleotide (NAD+), nicotinamide mononucleotide (NMN), and nicotinamide (NAM) is central to research on nicotinamide riboside tartrate, as NR is a precursor to NAD+. nih.gov A primary technique for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This method offers high sensitivity and specificity, allowing for the direct measurement of multiple metabolites in the NAD+ metabolome from a variety of biological samples, including cell cultures, tissues, and biofluids. mdpi.com
Methodologies have been developed to handle the instability of these redox cofactors, often involving a rapid quenching step with liquid nitrogen to halt metabolic processes, followed by extraction. mdpi.com Different extraction procedures have been tested to optimize the recovery of NAD+ metabolites from cellular contents. mdpi.com For clinical applications, quantitative LC-MS/MS methods have been established for analyzing the NAD+ metabolome in human whole blood. mdpi.com
High-performance liquid chromatography (HPLC) with UV detection is another established method for the determination of NAD+ levels in cells and tissues, providing accurate and reproducible results. nih.gov This technique can be validated with tandem mass spectrometry to ensure accuracy. nih.gov
The following table summarizes findings from a study that utilized an LC-MS/MS-based method to quantify NAD+ metabolites in various human samples. nih.gov
| Metabolite | HEK-293T Cells (μM) | Red Blood Cells (RBCs) (μM) | Cerebrospinal Fluid (CSF) (nM) |
| NAD+ | 22 | 25 | 20 |
| NADH | 2 | 3 | Below Limit of Quantification |
| NADP+ | 0.4 | 0.5 | Below Limit of Quantification |
| NADPH | 0.5 | 0.4 | Below Limit of Quantification |
| NMN | 0.02 | Below Limit of Quantification | Below Limit of Quantification |
| NAM | 0.3 | 0.2 | 15 |
| NR | Not Reported | Not Reported | Not Reported |
| NAAD | Not Reported | Below Linear Range | Not Reported |
This table presents the concentrations of NAD+ and its metabolites in human embryonic kidney 293T (HEK-293T) cells, red blood cells (RBCs), and cerebrospinal fluid (CSF). Data sourced from a study employing a rapid and sensitive liquid chromatography mass spectrometry-based method. nih.gov
Assessment of NAD+/NADH Ratios
The ratio of the oxidized form of nicotinamide adenine dinucleotide (NAD+) to its reduced form (NADH) is a critical indicator of the cellular redox state and metabolic health. nih.gov Several methods are employed to assess this ratio.
Enzymatic cycling assays provide a colorimetric or fluorescent method to measure NAD+ and NADH levels. researchgate.netantibodies-online.com In these assays, NAD+ or NADH acts as a catalyst in a series of coupled enzymatic reactions, leading to the production of a measurable colored or fluorescent product. researchgate.netantibodies-online.com The intensity of the signal is proportional to the amount of NAD+ or NADH in the sample. antibodies-online.com These assays can be adapted for a 96-well plate format for high-throughput analysis. researchgate.net
Genetically encoded biosensors, such as the fluorescent sensor SoNar, allow for the real-time monitoring of the NAD+/NADH ratio in specific cellular compartments, like the cytosol and mitochondria, of living cells. nih.gov This technique provides high spatiotemporal resolution without the need for destructive sample processing. nih.gov
LC-MS/MS methods, as described for the quantification of individual metabolites, can also be used to determine the NAD+/NADH ratio by measuring the absolute concentrations of both NAD+ and NADH. nih.gov Studies have shown that in human red blood cells, the NAD+/NADH ratio is approximately 8:1, which aligns with thermodynamically calculated values. nih.gov
Techniques for Investigating Protein Modifications
This compound supplementation can influence the activity of NAD+-dependent enzymes, such as sirtuins, which in turn regulate the post-translational modification of proteins, particularly acetylation.
Western Blot Analysis for Acetylation Status
To investigate the acetylation status of mitochondrial proteins, for example, mitochondria can be isolated from tissue samples. researchgate.net The proteins are then extracted and subjected to Western blot analysis using an anti-N-ε-acetyl-lysine antibody. researchgate.net The intensity of the resulting bands, which correspond to acetylated proteins, can be quantified and normalized to a loading control to determine the relative change in protein acetylation. researchgate.net
For a more targeted approach, immunoprecipitation can be combined with Western blotting. nih.gov In this method, an antibody that recognizes acetyl-lysine is used to enrich for acetylated proteins from a cell or tissue lysate. nih.gov The immunoprecipitated proteins are then separated by gel electrophoresis and a specific protein of interest is detected by Western blotting using an antibody against that protein. This allows for the assessment of the acetylation status of a particular protein. nih.gov
Methods for Assessing Cellular Bioenergetics
A key area of interest in this compound research is its effect on cellular energy metabolism, particularly mitochondrial function.
Measurement of Mitochondrial Respiration
Instruments like the Seahorse XF Analyzer and the Oroboros O2k allow for real-time measurement of OCR. researchgate.netnih.gov These systems utilize sensitive oxygen sensors to monitor the rate at which oxygen is consumed by the biological sample in a sealed microplate well or chamber. diabetesjournals.orgnih.gov
By sequentially injecting a series of mitochondrial inhibitors and substrates, different parameters of mitochondrial function can be dissected. A typical experimental protocol involves the following steps:
Basal Respiration: The initial OCR of the cells or mitochondria is measured.
ATP-Linked Respiration: Oligomycin, an ATP synthase inhibitor, is added to block ATP production. The resulting decrease in OCR represents the oxygen consumption coupled to ATP synthesis.
Maximal Respiration: A protonophore like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) is injected to uncouple the mitochondrial membrane, allowing for the maximum rate of electron transport and oxygen consumption.
Non-Mitochondrial Respiration: A combination of Complex I and III inhibitors, such as rotenone (B1679576) and antimycin A, is added to shut down the electron transport chain. The remaining OCR is attributed to non-mitochondrial sources.
This approach allows for the calculation of key bioenergetic parameters, including basal respiration, ATP production, maximal respiratory capacity, spare respiratory capacity, and proton leak. researchgate.net These measurements provide a detailed picture of the bioenergetic state of the cell and how it is affected by interventions like this compound supplementation.
The following table illustrates a substrate-uncoupler-inhibitor titration (SUIT) protocol used to assess mitochondrial respiratory function in isolated mitochondria.
| Step | Injection | Measured Parameter |
| 1 | Pyruvate + Malate (B86768) + Glutamate | Complex I-linked LEAK respiration |
| 2 | ADP | Complex I-linked OXPHOS |
| 3 | Succinate | Complex I & II-linked OXPHOS |
| 4 | Oligomycin | LEAK respiration in the presence of adenylates |
| 5 | FCCP (titration) | Maximal uncoupled respiration |
| 6 | Rotenone | Complex II-linked OXPHOS |
| 7 | Antimycin A | Residual oxygen consumption |
This table outlines a common sequence of substrate and inhibitor additions in high-resolution respirometry to dissect the function of different components of the mitochondrial electron transport chain. nih.gov
Analysis of ATP Production
Adenosine (B11128) triphosphate (ATP) is a fundamental molecule that serves as the primary energy currency in cells, driving numerous biological processes. sigmaaldrich.com The metabolism of nicotinamide riboside is intrinsically linked to cellular ATP levels, as NAD+ is a crucial coenzyme for the key ATP-generating pathways: glycolysis, the citric acid cycle, and oxidative phosphorylation. nih.govnih.govwikipedia.org The synthesis of NAD+ itself is an energy-dependent process. For instance, the conversion of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinase (NRK) enzymes requires the investment of one ATP molecule.
Approaches for Gene and Protein Expression Analysis
To understand the mechanisms through which this compound exerts its effects, researchers analyze changes in gene and protein expression. This involves a suite of powerful molecular biology techniques that can provide both a broad overview and a highly specific look at cellular responses.
Transcriptomic and Proteomic Profiling
Transcriptomic and proteomic profiling offers a comprehensive, system-wide view of how an intervention like this compound supplementation alters the landscape of gene and protein expression within a cell or tissue.
Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism. A key technique in this area is RNA sequencing (RNA-Seq). In a study on aged human subjects, muscle RNA-Seq was employed to analyze the effects of 21 days of nicotinamide riboside supplementation. The results revealed a downregulation of genes associated with energy metabolism and mitochondrial pathways. researchgate.net For more targeted gene expression analysis, researchers use Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR). For example, in cell culture studies, RT-qPCR demonstrated that NR treatment could decrease the mRNA levels of Uncoupling Protein 2 (Ucp2) and increase the expression of target genes regulated by the transcription factor FOXO1. nih.gov
Proteomics is the large-scale study of proteins. In the context of NAD+ metabolism, chemical proteomics has been used to profile the "NAD interactome"—all the proteins that bind to NAD+. This can be achieved using specially designed "clickable" photoaffinity labeling probes that mimic NAD+. mdpi.com These probes bind to NAD+-dependent enzymes and, upon exposure to UV light, form a covalent bond. The attached "clickable" handle then allows for the enrichment and subsequent identification of these proteins via mass spectrometry. mdpi.com On a more targeted level, Western blotting is a standard technique used to detect and quantify specific proteins. Studies have used Western blots to measure the levels of proteins involved in the NAD+ salvage pathway, such as NAMPT, and to assess the activity of NAD+-consuming enzymes like PARP-1 by observing changes in global protein PARylation (the attachment of ADP-ribose units to proteins). nih.gov
Assessment of Cellular Function in vitro
In vitro assays using cultured cells are crucial for dissecting the direct effects of this compound on cellular processes under controlled conditions. These assays provide foundational knowledge before moving into more complex preclinical models.
Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental tools for determining the impact of a compound on cell health and growth. Research has shown that nicotinamide riboside can have varied effects depending on the cell type. For instance, in a neuronal model of autophagy deficiency (ATG5−/− neurons), treatment with NR was found to improve cell viability. In contrast, a study using the human monocytic cell line THP-1 found that NR, along with other NAD+ metabolites, inhibited cell proliferation over a 96-hour period. nih.gov
Table 1: Effect of NAD+ Metabolites on THP-1 Cell Proliferation
| Compound | Concentration | Inhibition of Cell Growth (after 96h) |
| Nicotinamide (NAM) | 8 mM | 40% |
| Nicotinamide Riboside (NR) | 8 mM | 31% |
| 1-Methylnicotinamide (MNA) | 3.2 mM | 12% |
Data sourced from a study on the influence of NAD+ metabolites on the growth of THP-1 cells. nih.gov
Apoptosis and Senescence Assays
Apoptosis , or programmed cell death, and cellular senescence , a state of irreversible growth arrest, are critical processes in aging and disease. Assays that measure these phenomena are vital in research on aging interventions. A systematic review of studies on NAD+ precursors has noted their ability to inhibit apoptosis in various rodent models of cognitive disease. nih.gov
A classic and widely used method for detecting cellular senescence is the Senescence-Associated β-Galactosidase (SA-β-gal) assay. nih.govnih.gov This histochemical stain detects the activity of the β-galactosidase enzyme at a suboptimal pH of 6.0, an activity that is specifically present in senescent cells but not in quiescent, immortal, or tumor cells. In this assay, senescent cells catalyze the hydrolysis of the substrate X-gal, producing a distinct blue precipitate that can be visualized under a microscope. This allows for the identification and quantification of senescent cells within a cell population or tissue section. nih.gov In a mouse model of the human disease Ataxia-Telangiectasia, administration of nicotinamide riboside was shown to prevent cellular senescence. nih.gov Quantitative versions of this assay are also available, using fluorometric substrates that allow for measurement with a plate reader, providing an efficient method for screening compounds. antikoerper-online.deavantorsciences.com
Behavioral and Physiological Assessments in Animal Models
Supplementation with nicotinamide riboside has been shown to yield diverse outcomes in these models. For example, one study in aged mice found that while NR did not affect cognitive function, it heightened stress sensitivity, as evidenced by increased anxiety-like behaviors in tests such as the elevated plus maze. nih.gov Conversely, in a mouse model of Alzheimer's disease, this compound was found to mitigate cognitive decline. In models of metabolic disease, NR treatment has been shown to reduce weight gain and improve blood glucose levels in diabetic mice. nih.gov Furthermore, it has been reported to enhance mitochondrial function and improve endurance performance. nih.gov
Table 2: Summary of Selected Behavioral and Physiological Findings for Nicotinamide Riboside (NR) in Animal Models
| Animal Model | Assessment Type | Key Findings |
| Aged Mice | Behavioral (Anxiety) | Increased anxiety-like behaviors and heightened stress sensitivity. nih.gov |
| Ataxia-Telangiectasia (A-T) Mouse Model | Physiological (Motor Function) | Improved motor function. nih.gov |
| Prediabetic/Diabetic Mice | Physiological (Metabolic) | Reduced weight gain and blood glucose levels. nih.gov |
| High-Fat Diet Fed Mice | Physiological (Endurance) | Enhanced endurance performance. nih.gov |
| Alzheimer's Disease Transgenic Mouse Model | Behavioral (Cognition) | Mitigated cognitive decline. |
These assessments often employ a battery of standardized tests. Cognitive function can be evaluated using tasks like the Morris water maze or radial arm water maze for spatial learning and memory, and the novel object recognition (NOR) test for recognition memory. nih.gov Anxiety-like behavior is commonly assessed using the elevated plus maze (EPM), which is based on the rodent's natural aversion to open, elevated spaces. nih.gov
Cognitive Function Tests (e.g., Morris Water Maze, Object Recognition)
Cognitive function tests in rodent models are designed to assess various aspects of learning and memory, which are often impaired in age-related and neurodegenerative conditions. Nicotinamide riboside (NR) has been investigated for its potential to ameliorate these deficits.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test for evaluating spatial learning and memory, which are functions dependent on the hippocampus. In studies involving mouse models of cognitive impairment, such as those with chronic cerebral hypoperfusion, this test is used to measure the animal's ability to learn and remember the location of a hidden platform in a pool of water. Key parameters measured include escape latency (the time taken to find the platform), the time spent in the target quadrant once the platform is removed, and the number of times the mouse crosses the former platform location. nih.gov Research on related compounds like nicotinamide has shown that treated mice exhibit significantly reduced escape latency and increased time in the target quadrant compared to their untreated counterparts, suggesting an improvement in spatial memory. nih.gov
Object Recognition Test (ORT)
The Object Recognition Test assesses the rodent's ability to recognize a novel object from a familiar one, a task that relies on the integrity of the hippocampus and cortical regions. nih.gov In a study using a mouse model for Alzheimer's disease (Tg2576), animals were treated with nicotinamide riboside. The results showed a significant improvement in cognitive performance. nih.gov The NR-treated mice demonstrated a markedly better ability to recognize the novel object compared to the control group. nih.gov
Another study on a different mouse model of Alzheimer's also reported that NR-treated mice performed better on multiple memory tests, including object recognition. neurosciencenews.com Similarly, research in diabetic mice showed that NR supplementation improved spatial recognition memory. nih.gov
| Cognitive Test | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Object Recognition Test | Tg2576 (Alzheimer's model) | NR-treated mice showed a significantly higher preference for the novel object (63.2% ± 1.7%) compared to controls (42.0% ± 9.2%). | nih.gov |
| Morris Water Maze | Chronic Cerebral Hypoperfusion Model (related compound Nicotinamide) | Treated mice had suppressed escape latency and spent more time in the target quadrant, indicating improved spatial memory. | nih.gov |
| Nest Construction Test / Y-Maze Test | Diabetic Mice | NR treatment improved hippocampus-dependent functions and spatial recognition memory. | nih.gov |
| Water Mazes / Object Recognition | 3xTgAD/Polβ+/− (Alzheimer's model) | NR-treated mice performed better than control mice on multiple behavioral and memory tests. | neurosciencenews.com |
Physical Performance Assessments in Rodents
Treadmill Endurance
Treadmill tests are a common method to measure endurance and stamina in mice. Research has shown that short-term supplementation with nicotinamide riboside can enhance treadmill performance in middle-aged mice. nih.govnih.gov For instance, 15-month-old mice treated with NR for four weeks demonstrated significantly improved treadmill endurance compared to a placebo group. nih.govnih.gov In older wild-type mice, NR supplementation has been reported to improve endurance capacity by as much as 56–80%. uniba.it
Grip Strength
Grip strength tests measure the muscular strength of a rodent's forelimbs and hindlimbs. This is a key indicator of muscle quality and function. Studies have yielded varied results depending on the duration of treatment and the age of the mice. While a short, four-week treatment in middle-aged mice did not increase grip strength, it did prevent the age-related decline observed in the placebo group. nih.govnih.gov Longer-term studies, lasting at least six weeks, have shown that NR supplementation can improve hindlimb grip strength in aged mice. neurosciencenews.comuniba.it
Open-Field Activity
The open-field test is used to assess general locomotor activity and exploratory behavior. In middle-aged mice, a four-week course of NR supplementation was found to enhance open-field activity. nih.govnih.gov Parameters measured in such tests can include total distance traveled, average speed, and time spent immobile or in the center of the field. researchgate.net
Future Directions in Nicotinamide Riboside Tartrate Research
Exploration of Novel Molecular Targets and Signaling Pathways
The established mechanism of nicotinamide (B372718) riboside involves its conversion to NAD⁺, which in turn influences the activity of various NAD⁺-dependent enzymes. nih.gov Future research will likely focus on elucidating the broader network of molecular targets and signaling pathways modulated by nicotinamide riboside tartrate.
Key areas of exploration include:
Sirtuins (SIRTs): While the activation of SIRT1 and SIRT3 by nicotinamide riboside-induced NAD⁺ boosting is recognized for its role in mitochondrial function and metabolism, further studies are needed to uncover the full spectrum of sirtuin-mediated effects in different cell types and tissues. nih.govtargetmol.commedchemexpress.comtargetmol.comnih.gov The specific downstream targets of these sirtuins that are affected by nicotinamide riboside supplementation remain an active area of investigation.
Poly(ADP-ribose) Polymerases (PARPs): NAD⁺ is a substrate for PARPs, enzymes involved in DNA repair and the regulation of genomic stability. Research is expected to further investigate how this compound supplementation, by increasing NAD⁺ availability, can modulate PARP activity and its implications for cellular health and disease, including in the context of viral infections where PARP functions are crucial for innate immunity. medchemexpress.com
JAK2/Stat3 and MAPK Pathways: Recent studies have indicated that nicotinamide riboside may exert its protective effects in certain cell types through the modulation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/Stat3) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Future work will likely aim to dissect the precise mechanisms of these interactions and their relevance in various pathological conditions.
Other Potential Targets: The influence of nicotinamide riboside on other signaling molecules and pathways, such as the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), has been suggested. nih.gov A more comprehensive understanding of these interactions will be a key objective of future research.
Investigation of Tissue-Specific Metabolic Responses and Heterogeneity
A growing body of evidence suggests that the metabolic response to nicotinamide riboside supplementation is not uniform across all tissues. This heterogeneity is a critical area for future investigation to understand the compound's physiological effects fully.
Key research questions to be addressed include:
Differential NAD⁺ Uptake and Metabolism: Studies have shown that oral supplementation with nicotinamide riboside leads to varying increases in NAD⁺ levels in different tissues, with significant elevations observed in the liver, skeletal muscles, and brown adipose tissue, but less so in the brain or white adipose tissue. nih.gov The underlying reasons for these differences, such as the differential expression of nicotinamide riboside kinase (Nmrk) 1 and 2, will be a focus of future studies. nih.gov
Tissue-Specific NAD⁺ Flux: Isotope-tracer studies have revealed that NAD⁺ fluxes, the rates of its synthesis and breakdown, vary widely among tissues. nih.gov For instance, the small intestine and spleen exhibit high NAD⁺ flux, while skeletal muscle has a much lower rate. nih.gov Future research will likely employ these techniques to map the dynamic changes in NAD⁺ metabolism in response to this compound supplementation across a wider range of tissues and physiological states.
Organ-Specific Functional Outcomes: The functional consequences of altered NAD⁺ metabolism are also tissue-dependent. For example, in mouse models, nicotinamide riboside has been shown to improve glucose tolerance and protect against diabetic neuropathy and liver steatosis. mdpi.com In contrast, its effects on skeletal muscle metabolism during exercise in humans have been less clear. nih.govaboutnad.com A deeper understanding of these tissue-specific functional outcomes is essential for targeted therapeutic applications.
Development of Advanced Preclinical Models for Disease Research
The development and use of sophisticated preclinical models are crucial for translating basic research findings on this compound into potential clinical applications. Future research will benefit from the creation of more refined models that better recapitulate human diseases.
Examples of advancements in this area include:
Disease-Specific Animal Models: Researchers have utilized various mouse models to study the effects of nicotinamide riboside in conditions such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), type 2 diabetes, and high-fat diet-induced obesity. nih.govmdpi.comresearchoutreach.org The continued development of genetically engineered and other advanced animal models will allow for a more nuanced investigation of the compound's therapeutic potential.
Bioluminescent Imaging Probes: A significant innovation is the development of a bioluminescent probe, BiNR, for the non-invasive, real-time monitoring of nicotinamide riboside uptake in vivo. eurekalert.orgnih.gov This technology allows researchers to quantify the compound's levels in different tissues and even in cancer cells, providing valuable insights into its biodistribution and metabolic fate. eurekalert.orgnih.gov
Human-Relevant In Vitro Models: The use of human cell lines and organoid cultures will continue to be important for dissecting the molecular mechanisms of this compound in a human-specific context. These models can provide a bridge between animal studies and human clinical trials.
Combinatorial Research Strategies with Other Biochemical Modulators
Investigating the synergistic or additive effects of this compound when combined with other biochemical modulators is a promising avenue for future research. This approach could lead to more effective therapeutic strategies.
A notable example of this is a clinical trial that investigated the combination of nicotinamide riboside with other metabolic cofactors, including:
N-acetylcysteine
L-carnitine tartrate
Serine
Advancements in Analytical and Imaging Techniques for in vivo Tracing of Metabolites
To gain a more precise understanding of the pharmacokinetics and pharmacodynamics of this compound, researchers are increasingly turning to advanced analytical and imaging techniques. These methods are essential for tracing the metabolic fate of the compound and its downstream effects in living organisms.
Key advancements in this area include:
Isotope-Tracer Methods: The use of stable isotope tracers, combined with mathematical modeling, allows for the quantitative analysis of NAD⁺ synthesis and breakdown fluxes in different tissues. nih.gov This approach has been instrumental in revealing the tissue-specific pathways of NAD⁺ metabolism. nih.gov
Triple-Isotope Tracing: A novel technique employing triple-isotopically labeled nicotinamide mononucleotide (NMN), a related NAD⁺ precursor, has been developed to provide more confident insights into NAD⁺ biosynthesis across different tissues. nih.govsemanticscholar.orgmdpi.com This method helps to distinguish between the various metabolic pathways, such as the nicotinamide and nicotinamide riboside salvage pathways. nih.govsemanticscholar.orgmdpi.com
Non-Invasive Bioluminescent Imaging: As mentioned earlier, the development of bioluminescent probes like BiNR represents a major leap forward in our ability to visualize and quantify nicotinamide riboside uptake non-invasively and in real-time within a living animal. eurekalert.orgnih.gov This technology provides a powerful tool for longitudinal studies of the compound's distribution and activity. nih.gov
Q & A
Q. What methodologies are recommended for synthesizing and characterizing NRT to ensure purity and stability in preclinical studies?
NRT synthesis often employs enzymatic pathways, such as nicotinamide riboside kinase (e.g., Klm-NRK from Kluyveromyces marxianus), to improve yield and specificity . Analytical techniques like high-performance liquid chromatography (HPLC) are critical for quantifying NRT content and detecting impurities (e.g., nitrosamines) to meet regulatory standards . Stability studies should assess temperature sensitivity (e.g., storage at -20°C under nitrogen) and solvent compatibility .
Q. How can researchers validate NRT bioavailability and tissue-specific NAD+ elevation in animal models?
Bioavailability is typically assessed via pharmacokinetic studies measuring NAD+ levels in plasma, liver, and brain tissues after oral administration. Dose-response experiments (e.g., 1–1000 μM in cell lines) help establish concentration-dependent NAD+ modulation . Isotopic tracing (e.g., ¹³C-labeled NRT) can track metabolic flux into NAD+ pools . Rodent models require standardized diets to minimize confounding effects of endogenous NAD+ precursors .
Q. What safety protocols are essential for transitioning NRT from animal studies to human clinical trials?
Preclinical safety testing includes acute/chronic toxicity studies in rodents, focusing on hepatic and renal function. Human trials should adhere to phased dosing (e.g., 1,000–2,000 mg/day in divided doses) with rigorous monitoring of adverse effects like gastrointestinal distress . Compliance with FDA/EMA guidelines for nitrosamine impurity testing (e.g., GC ‹1469›) is mandatory to mitigate carcinogenic risks .
Advanced Research Questions
Q. How should combinatorial therapies integrating NRT with L-carnitine tartrate or NAC be designed to optimize metabolic outcomes in neurodegenerative diseases?
Experimental designs must account for synergistic mechanisms:
- Mitochondrial support : NRT (as an NAD+ precursor) paired with L-carnitine tartrate (fatty acid oxidation enhancer) and NAC (antioxidant) in Alzheimer’s trials showed reduced triglycerides and improved cognitive scores .
- Dose titration : Phase 2/3 trials for COVID-19 used 1,000 mg NRT + 1,135 mg L-carnitine tartrate daily, highlighting the need for pharmacokinetic synergy .
- Control groups : Placebo arms and stratification by disease severity (e.g., mild vs. moderate Alzheimer’s) are critical .
Q. What molecular techniques elucidate NRT’s role in modulating mitochondrial protein acetylation and redox balance?
- Western blotting : Quantify acetylation status of mitochondrial proteins (e.g., Ndufa9, SOD2) in cell lines (e.g., HEK293) treated with NRT .
- Seahorse assays : Measure oxygen consumption rates (OCR) to assess mitochondrial respiration improvements .
- RNA-seq/ATAC-seq : Identify epigenetic changes linked to NAD+-dependent sirtuin activation .
Q. How can translational gaps between preclinical and clinical NRT studies be addressed, particularly in metabolic diseases?
- Inter-species NAD+ kinetics : Rodents exhibit faster NAD+ turnover than humans, necessitating longer intervention periods (>12 weeks) in clinical trials .
- Biomarker selection : Use stable isotopes to track NAD+ synthesis rates and correlate with insulin sensitivity or lipid profiles .
- Population heterogeneity : Stratify human cohorts by baseline NAD+ levels or genetic polymorphisms (e.g., SIRT1 variants) .
Q. What mechanisms underlie NRT’s antiviral effects, such as in COVID-19, and how can they be mechanistically validated?
NRT enhances innate immunity by boosting NAD+-dependent PARP activity, which supports viral RNA detection and interferon signaling . Validation strategies:
- In vitro models : Treat human airway epithelial cells with NRT and measure PARP-1 activation post-coronavirus exposure .
- Clinical endpoints : Monitor recovery time and viral load reduction in mild-to-moderate COVID-19 patients .
Q. How should contradictory data on NRT’s metabolic benefits (e.g., triglyceride reduction vs. null insulin sensitivity outcomes) be analyzed?
- Meta-analysis : Pool data from trials with standardized endpoints (e.g., HOMA-IR for insulin sensitivity, NMR lipid profiling) .
- Subgroup analysis : Identify responders based on baseline metabolic health or NAD+ deficiency .
- Mechanistic studies : Use hyperinsulinemic-euglycemic clamps in animal models to dissect tissue-specific insulin signaling effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
